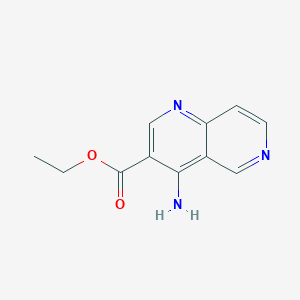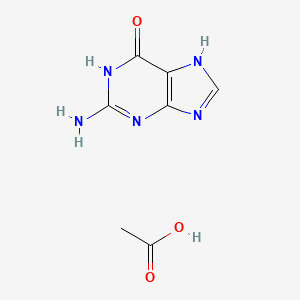![molecular formula C12H7NO3 B11891310 2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione CAS No. 53653-49-9](/img/structure/B11891310.png)
2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound characterized by a fused naphthalene and oxazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione typically involves multicomponent reactions. One common method includes the condensation of β-naphthol, aromatic aldehydes, and aliphatic amines using a heterogeneous catalyst such as SiO₂.HClO₄ in ethanol . Another green synthesis approach involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory agent, with studies indicating its efficacy in inhibiting cyclooxygenase enzymes.
Biological Studies: The compound is used in molecular docking studies to explore its interaction with various biological targets.
Industrial Applications: It is utilized in the synthesis of other heterocyclic compounds and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazine: Another heterocyclic compound with similar structural features but different biological activities.
2H-benzo[1,3]oxazine: Shares the oxazine ring but has a different fused aromatic system.
Spirooxazine: Contains a spiro-connected oxazine ring, known for its photochromic properties.
Uniqueness
2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione is unique due to its fused naphthalene and oxazine ring system, which imparts distinct chemical and biological properties. Its potential as an anti-inflammatory agent and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53653-49-9 |
|---|---|
Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
benzo[h][1,3]benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)16-12(15)13-11/h1-6H,(H,13,14,15) |
InChI Key |
HBQVMXQOLHBXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)


![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)




![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)




